molecular formula C28H20N4O4 B14187537 1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-20-7

1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Cat. No.: B14187537
CAS No.: 920009-20-7
M. Wt: 476.5 g/mol
InChI Key: IHIGAPLBDMMLQM-UHFFFAOYSA-N
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Description

1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and hydrazinyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its hydrazinyl groups play a crucial role in these interactions, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is unique due to its combination of anthracene and hydrazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

920009-20-7

Molecular Formula

C28H20N4O4

Molecular Weight

476.5 g/mol

IUPAC Name

1,5-bis[(4-hydroxy-3-methylphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C28H20N4O4/c1-15-13-17(9-11-23(15)33)29-31-21-7-3-5-19-25(21)27(35)20-6-4-8-22(26(20)28(19)36)32-30-18-10-12-24(34)16(2)14-18/h3-14,33-34H,1-2H3

InChI Key

IHIGAPLBDMMLQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N=NC5=CC(=C(C=C5)O)C)O

Origin of Product

United States

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